molecular formula C14H17N3O2 B7461382 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one

1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one

Cat. No. B7461382
M. Wt: 259.30 g/mol
InChI Key: IUZJAHCJUUKMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one, also known as MI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also reduces the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has shown great potential for drug development, and there are several future directions for research. One direction is to investigate the use of this compound as a treatment for various types of cancer. Another direction is to explore its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its simple synthesis method and various biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one involves the reaction between 2-methyl-2,3-dihydroindole and imidazolidine-2-one in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be improved through recrystallization.

Scientific Research Applications

1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. This compound has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[2-(2-methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-8-11-4-2-3-5-12(11)17(10)9-13(18)16-7-6-15-14(16)19/h2-5,10H,6-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZJAHCJUUKMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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